Cas no 51394-43-5 (2-vinylpyrimidine)

2-vinylpyrimidine 化学的及び物理的性質
名前と識別子
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- Pyrimidine, 2-ethenyl- (9CI)
- 2-vinylpyrimidine
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- MDL: MFCD18969698
- インチ: InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2
- InChIKey: ZDHWTWWXCXEGIC-UHFFFAOYSA-N
- ほほえんだ: C=CC1=NC=CC=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
2-vinylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304686-5g |
2-ethenylpyrimidine |
51394-43-5 | 95% | 5g |
$4349.0 | 2023-09-05 | |
Enamine | EN300-304686-1.0g |
2-ethenylpyrimidine |
51394-43-5 | 95.0% | 1.0g |
$1500.0 | 2025-03-19 | |
Enamine | EN300-304686-0.05g |
2-ethenylpyrimidine |
51394-43-5 | 95.0% | 0.05g |
$347.0 | 2025-03-19 | |
Enamine | EN300-304686-10.0g |
2-ethenylpyrimidine |
51394-43-5 | 95.0% | 10.0g |
$6450.0 | 2025-03-19 | |
Chemenu | CM521425-1g |
2-Vinylpyrimidine |
51394-43-5 | 97% | 1g |
$1228 | 2023-02-02 | |
eNovation Chemicals LLC | D538295-250g |
2-Vinylpyrimidine |
51394-43-5 | 95% | 250g |
$7850 | 2023-05-16 | |
Enamine | EN300-304686-0.25g |
2-ethenylpyrimidine |
51394-43-5 | 95.0% | 0.25g |
$743.0 | 2025-03-19 | |
TRC | B126088-25mg |
2-ethenylpyrimidine |
51394-43-5 | 25mg |
$ 250.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D538295-5g |
2-Vinylpyrimidine |
51394-43-5 | 95% | 5g |
$985 | 2024-08-03 | |
eNovation Chemicals LLC | D538295-1g |
2-Vinylpyrimidine |
51394-43-5 | 95% | 1g |
$465 | 2024-08-03 |
2-vinylpyrimidine 関連文献
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Keiichi Hattori,Tomoya Hirohama,Shuhei Imoto,Shuhei Kusano,Fumi Nagatsugi Chem. Commun. 2009 6463
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Mengchao Tong,Yong Zhang,Cong Qin,Yiwei Fu,Yonghai Liu,Hao Li,Wei Wang Org. Chem. Front. 2018 5 2945
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Kazumitsu Onizuka,Yuuhei Yamano,Ahmed Mostafa Abdelhady,Fumi Nagatsugi Org. Biomol. Chem. 2022 20 4699
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Fumi Nagatsugi,Shuhei Imoto Org. Biomol. Chem. 2011 9 2579
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Anna E. Davis,Jared M. Lowe,Michael K. Hilinski Chem. Sci. 2021 12 15947
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Anup M. Jawalekar,Marieke Op de Beeck,Floris L. van Delft,Annemieke Madder Chem. Commun. 2011 47 2796
2-vinylpyrimidineに関する追加情報
2-Vinylpyrimidine: A Comprehensive Overview
2-Vinylpyrimidine, also known by its CAS number 51394-43-5, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the pyrimidine family, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms. The presence of a vinyl group (-CH₂-CH₂-) attached to the second position of the pyrimidine ring introduces unique electronic and structural properties that make it a versatile building block in various chemical applications.
The synthesis of 2-vinylpyrimidine can be achieved through several methods, including the cyclization of amino alkenes, the condensation of aldehydes with ammonia derivatives, and the use of transition metal catalysts. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the pyrimidine ring with high precision. These developments have significantly enhanced the accessibility of 2-vinylpyrimidine for both academic and industrial purposes.
2-Vinylpyrimidine exhibits remarkable versatility in its applications. In materials science, it serves as a precursor for constructing advanced polymers and coordination networks. Its ability to undergo various post-synthetic modifications makes it an ideal candidate for designing stimuli-responsive materials. For example, studies have demonstrated that polymers derived from 2-vinylpyrimidine can exhibit pH-responsive behavior, making them suitable for drug delivery systems and sensors.
In the realm of pharmacology, 2-vinylpyrimidine has shown promise as a scaffold for developing bioactive molecules. The compound's ability to form hydrogen bonds and its planar aromatic structure make it an attractive candidate for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. Recent research has focused on modifying the vinyl group to enhance bioavailability and selectivity. For instance, scientists have successfully synthesized derivatives with improved solubility and potency against specific targets.
The electronic properties of 2-vinylpyrimidine also make it a valuable component in optoelectronic devices. Its conjugated system allows for efficient charge transport, which is crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have explored the integration of 2-vinylpyrimidine-based materials into device architectures to improve their performance metrics, including luminous efficiency and power conversion efficiency.
The latest studies on 2-vinylpyrimidine have delved into its potential as a building block for supramolecular assemblies. By incorporating functional groups into the pyrimidine ring or vinyl chain, scientists have created self-assembling systems with tunable properties. These assemblies hold promise for applications in catalysis, separation technologies, and molecular recognition.
In conclusion, 2-vinylpyrimidine, with its unique chemical structure and versatile properties, continues to be a focal point in modern chemical research. Its applications span across multiple disciplines, driven by ongoing advancements in synthetic methodologies and material design. As researchers uncover new ways to harness its potential, CAS No 51394-43-5-based compounds are poised to play an increasingly important role in shaping future technologies.
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